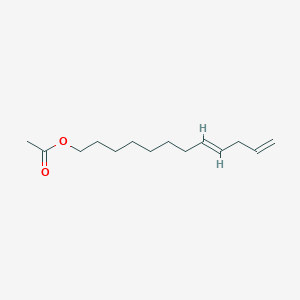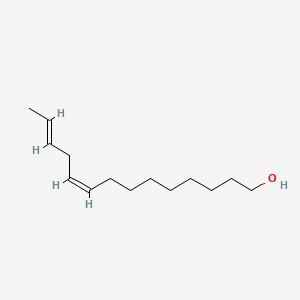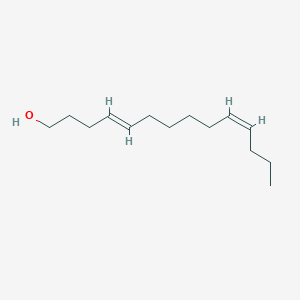![molecular formula C₁₄H₉Cl₂NO₃ B1145970 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid CAS No. 928343-25-3](/img/no-structure.png)
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid is a chemical compound that has been explored in various synthetic and analytical chemistry studies. It belongs to a class of compounds that often exhibit interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related cyclohexadienyl derivatives typically involves cyclization reactions. For example, ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate can undergo cyclization in sulfuric acid to form various cyclohexadiene derivatives, as demonstrated by Wilamowski et al. (1995) in their study on octahydrophenanthrene derivatives (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Molecular Structure Analysis
The molecular and crystal structure of compounds containing the cyclohexadienyl moiety has been a subject of interest in chemical research. Shestopalov, Emelianova, & Nesterov (2002) investigated the molecular and crystal structure of substituted 2-aminochromenes, highlighting the significance of X-ray diffraction analysis in understanding these compounds' structures (Shestopalov, Emelianova, & Nesterov, 2002).
Chemical Reactions and Properties
Chemical reactions involving cyclohexadienyl derivatives can be quite diverse. For instance, Reiner (1971) studied the enzymatic conversion of benzoic acid derivatives, which are structurally related, in various bacterial species (Reiner, 1971). Moreover, the reactivity of such compounds with different reactants can lead to a variety of products, as shown in various synthesis studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Research on related compounds shows a deep interest in the synthesis and structural properties of complex molecules. For instance, studies have elucidated the formation of novel substituted compounds through reactions involving chloral and substituted anilines, leading to the production of a series of substituted molecules with potential for further investigation in various scientific and medical fields (Issac & Tierney, 1996).
Degradation Processes
The degradation processes of compounds such as nitisinone, which shares a similar structural motif with the chemical , have been studied to understand their stability under different conditions. This research is crucial for evaluating the environmental impact and potential therapeutic uses of these compounds (Barchańska et al., 2019).
Potential Biological Activities
The examination of organotin(IV) complexes, including those derived from carboxylic acids related to the structure of 2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid, has revealed significant antituberculosis activity. Such findings underscore the potential of structurally similar compounds for developing new therapeutic agents (Iqbal, Ali, & Shahzadi, 2015).
Eigenschaften
CAS-Nummer |
928343-25-3 |
|---|---|
Produktname |
2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid |
Molekularformel |
C₁₄H₉Cl₂NO₃ |
Molekulargewicht |
310.13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



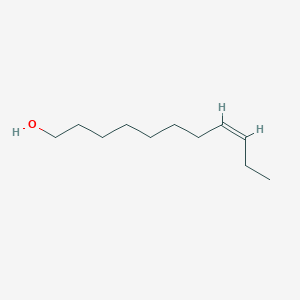
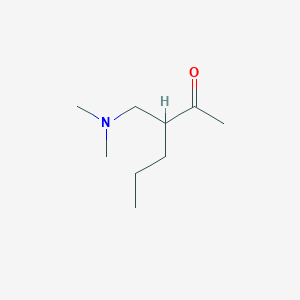
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)
